molecular formula C12H11ClN2 B1367002 3-Chloro-6-(2,4-dimethylphenyl)pyridazine CAS No. 64262-74-4

3-Chloro-6-(2,4-dimethylphenyl)pyridazine

Cat. No. B1367002
CAS RN: 64262-74-4
M. Wt: 218.68 g/mol
InChI Key: RUKXRBZVIBQNKS-UHFFFAOYSA-N
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Description

3-Chloro-6-(2,4-dimethylphenyl)pyridazine is a chemical compound with the molecular formula C12H11ClN2. It has a molecular weight of 218.68 .


Synthesis Analysis

While specific synthesis methods for 3-Chloro-6-(2,4-dimethylphenyl)pyridazine were not found, pyridazine derivatives have been synthesized through various methods. For instance, one method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a 2,4-dimethylphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-6-(2,4-dimethylphenyl)pyridazine are not fully detailed in the search results. The compound’s molecular weight is 218.68, but its density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

Molecular Recognition

The pyridazine ring is known for its unique physicochemical properties, such as weak basicity and a high dipole moment, which facilitate π-π stacking interactions and robust dual hydrogen-bonding capacity. These characteristics are crucial in molecular recognition, where the compound can interact with biological targets through non-covalent binding, making it valuable in the design of selective drugs .

Drug Discovery and Development

In drug discovery, the inherent polarity and low cytochrome P450 inhibitory effects of pyridazine derivatives are advantageous. They potentially reduce interactions with the cardiac hERG potassium channel, which is a common concern for drug safety. This makes “3-Chloro-6-(2,4-dimethylphenyl)pyridazine” a candidate for developing safer pharmaceutical agents .

Antidepressant Medication

Pyridazine derivatives have been used in the development of antidepressant medications. Although some, like minaprine, have been withdrawn due to side effects, the core structure of pyridazine remains of interest for creating new antidepressants with improved safety profiles .

Anti-Inflammatory Agents

Compounds with a pyridazine structure have shown significant anti-inflammatory activity. This suggests that “3-Chloro-6-(2,4-dimethylphenyl)pyridazine” could be used as a scaffold for developing new anti-inflammatory drugs .

Anticancer Research

The pyridazine ring is present in several pharmacologically active compounds with anticancer properties. Its incorporation into new molecules could lead to the development of novel anticancer agents, leveraging its ability to interact with various biological targets .

Antimicrobial Activity

Pyridazine derivatives exhibit a range of antimicrobial activities. This makes them suitable for creating new antibiotics or antiseptics, particularly in an era where antibiotic resistance is a growing concern .

Cardiovascular Therapeutics

Due to their interaction with biological receptors and enzymes, pyridazine compounds have potential applications in cardiovascular therapeutics. They could be used to develop drugs that target heart diseases or conditions related to blood vessels .

Agrochemicals

The pyridazine ring is also found in agrochemicals, indicating that “3-Chloro-6-(2,4-dimethylphenyl)pyridazine” could be explored for use in herbicides, pesticides, or plant growth regulators, contributing to agricultural productivity .

properties

IUPAC Name

3-chloro-6-(2,4-dimethylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-3-4-10(9(2)7-8)11-5-6-12(13)15-14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKXRBZVIBQNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256267
Record name Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(2,4-dimethylphenyl)pyridazine

CAS RN

64262-74-4
Record name Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64262-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine, 3-chloro-6-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-(2,4-dimethylphenyl)pyridazin-3(2H)-one (example 13c) was heated with POCl3 (5.15 ml, 55 mmol) at 85° C. for 4 hours. Following cooling and treating with crushed ice a white solid obtained and was collected to give 1.36 g of the 3-chloro-6-(2,4-dimethylphenyl)pyridazine. 1H NMR (300 MHz, dMSO): δ 2.29 (s, 3H), 2.34 (s, 3H), 7.16-7.19 (m, 2H), 7.35-7.37 (d, 1H), 7.93-8.00 (dd, 2H); (M+H, 313).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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